molecular formula C11H21NO5 B13554094 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Cat. No.: B13554094
M. Wt: 247.29 g/mol
InChI Key: SFKBSHLRLKFMHB-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is a chemical compound with the molecular formula C11H21NO5. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and an ethoxy group on the butanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The ethoxy group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The primary amine is formed upon removal of the Boc group.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is unique due to its ethoxy group, which can be selectively modified, providing versatility in synthetic applications. The Boc protection offers stability and ease of removal under mild conditions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

SFKBSHLRLKFMHB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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